
Galloylpaeoniflorin
Overview
Description
Galloylpaeoniflorin is a natural monoterpenoid compound isolated from the roots of Paeonia lactiflora Pall . It exhibits strong androgen receptor (AR) binding activity .
Synthesis Analysis
The biosynthesis pathway of Galloylpaeoniflorin is speculated to originate from paeoniflorin, such as benzoylpaeoniflorin . The universal precursor, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl diphosphate (DMAPP), are synthesized in the first stage .Molecular Structure Analysis
The molecular weight of Galloylpaeoniflorin is 632.58 . The InChI code is1S/C30H32O15/c1-27-11-29 (39)18-9-30 (27,28 (18,26 (44-27)45-29)12-41-23 (37)13-5-3-2-4-6-13)43-25-22 (36)21 (35)20 (34)17 (42-25)10-40-24 (38)14-7-15 (31)19 (33)16 (32)8-14/h2-8,17-18,20-22,25-26,31-36,39H,9-12H2,1H3/t17-,18-,20-,21+,22-,25+,26-,27+,28+,29-,30+/m1/s1 . Chemical Reactions Analysis
The biosynthesis pathway of Galloylpaeoniflorin involves several enzymes including terpene synthase (TPS), cytochrome P450 (CYP), UDP-glycosyltransferase (UGT), and BAHD acyltransferase .Scientific Research Applications
Oncology
Galloylpaeoniflorin has shown promise in the field of oncology, particularly in the treatment of non-small cell lung cancer (NSCLC). Studies have demonstrated that Galloylpaeoniflorin can inhibit the proliferation and metastasis of NSCLC cells through the AMPK/miR-299-5p/ATF2 signaling pathway . It has been found to be cytotoxic to cancer cells and to reduce tumor growth in vivo .
Neurology
In neurology, Galloylpaeoniflorin has been researched for its neuroprotective effects. It has been found to attenuate cerebral ischemia-reperfusion-induced neuroinflammation and oxidative stress via the PI3K/Akt/Nrf2 activation pathway . Additionally, it has shown inhibitory bioactivities in human neuroblastoma cells, suggesting potential applications in treating neurodegenerative diseases .
Immunology
Galloylpaeoniflorin exhibits anti-inflammatory activities, which are crucial in immunological responses. It has been studied for its therapeutic effects in pediatric pneumonia, where it alleviates inflammation and oxidative stress . This indicates its potential role in modulating immune responses in various inflammatory conditions.
Pharmacology
Galloylpaeoniflorin has been reviewed for its pharmacological effects in the nervous system, showing preventive and therapeutic effects in various types of nervous system disorders . Its diverse biological activities make it a compound of interest for developing new pharmacological treatments.
Traditional Medicine
Traditionally, Galloylpaeoniflorin, derived from peony roots, has been used in herbal medicine for its health-strengthening properties. Network pharmacology studies have identified its antitumor effects and its role in cancer treatment as part of health-strengthening herbal medicine .
Safety And Hazards
Future Directions
properties
IUPAC Name |
[6-[[2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O15/c1-27-11-29(39)18-9-30(27,28(18,26(44-27)45-29)12-41-23(37)13-5-3-2-4-6-13)43-25-22(36)21(35)20(34)17(42-25)10-40-24(38)14-7-15(31)19(33)16(32)8-14/h2-8,17-18,20-22,25-26,31-36,39H,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFIUQCKSSAFFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Paeoniflorin, galloyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,3R)-2-(2,4-difluorophenyl)-3-methyl-2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B1206035.png)
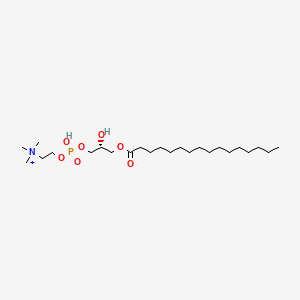

![methyl (2S)-2-[[[(2S,5R)-5-(6-aminopurin-9-yl)tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate](/img/structure/B1206040.png)
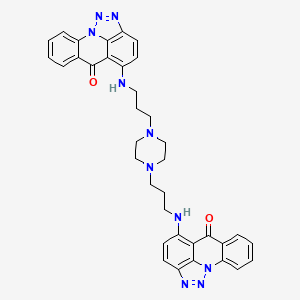



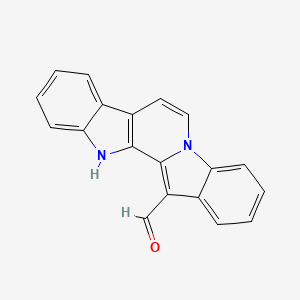
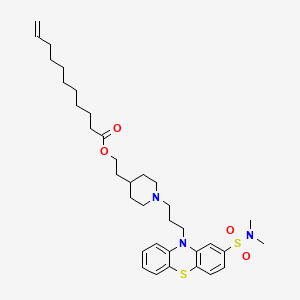
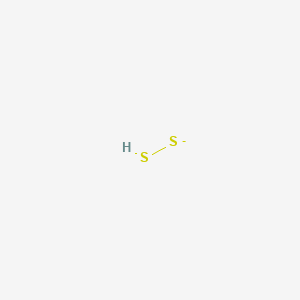

![[(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] dihydrogen phosphate](/img/structure/B1206054.png)